Einecs 300-961-9
Description
Einecs 300-961-9 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which catalogues compounds marketed in the EU prior to 1981. Typical characteristics of EINECS-listed compounds include well-documented synthesis routes, established applications in research or industry, and standardized safety profiles.
Properties
CAS No. |
93965-13-0 |
|---|---|
Molecular Formula |
C21H41NO2 |
Molecular Weight |
339.6 g/mol |
IUPAC Name |
(9Z,12Z)-octadeca-9,12-dienoic acid;propan-2-amine |
InChI |
InChI=1S/C18H32O2.C3H9N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3(2)4/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);3H,4H2,1-2H3/b7-6-,10-9-; |
InChI Key |
QDQBLDWQYMCTMK-NBTZWHCOSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O.CC(C)N |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O.CC(C)N |
Origin of Product |
United States |
Chemical Reactions Analysis
Einecs 300-961-9 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups .
Scientific Research Applications
Einecs 300-961-9 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, the compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications include its use in manufacturing processes and as a component in various products .
Mechanism of Action
The mechanism of action of Einecs 300-961-9 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby influencing biochemical processes within cells. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Selection of Similar Compounds
Based on structural and functional similarities reported in EINECS entries, the following compounds are selected for comparison:
- Einecs 300-799-9 : Shares regulatory considerations under REACH and focuses on sustainable alternatives .
- Einecs 299-843-7 : Highlighted for comparable molecular formulas and industrial uses .
- Einecs 280-575-4: Known for analogous oxidation/reduction properties and reactivity .
- Einecs 260-803-9 : Features distinct molecular targets and biochemical interactions .
Structural and Functional Analysis
| Property | Einecs 300-961-9 | Einecs 300-799-9 | Einecs 299-843-7 | Einecs 280-575-4 | Einecs 260-803-9 |
|---|---|---|---|---|---|
| Key Functional Groups | Hypothesized: Halogens | Perfluoroalkyl groups | Aromatic rings | Boronic acid derivatives | Quaternary ammonium |
| Reactivity | Moderate (predicted) | High (fluorine-based reactivity) | Stable under standard conditions | High (redox-active) | pH-dependent ion exchange |
| Stability | Thermally stable | Degrades above 300°C | Light-sensitive | Hydrolysis-prone | Stable in aqueous solutions |
| Primary Applications | Industrial catalysts | Surfactants, flame retardants | Dyes, polymers | Crosslinking agents | Biocides, corrosion inhibitors |
| Regulatory Status | REACH-compliant | REACH-compliant | EINECS-listed | EINECS-listed | EINECS-listed |
Research Findings
- Synthetic Accessibility : Einecs 280-575-4 and 260-803-9 have optimized synthesis routes with yields >85%, while 299-843-7 involves multi-step protocols with moderate efficiency .
- Innovative Uses: Einecs 300-799-9 is prioritized for sustainable formulations, whereas 260-803-9 is explored in pharmaceutical delivery systems .
Methodological Considerations
Comparative studies rely on databases like SciFinder and Web of Science, using Boolean operators (e.g., "this compound AND toxicity") to collate data . Machine learning models, such as RASAR (Read-Across Structure Activity Relationships), enable toxicity predictions by clustering EINECS compounds with structurally similar, well-characterized analogs . For instance, 33,000 unlabeled EINECS compounds were linked to 1,387 labeled analogs for hazard screening .
Regulatory and Industrial Implications
Compliance with REACH ensures that these compounds meet safety standards, but variations persist:
- Einecs 300-799-9 : Subject to restrictions in consumer products due to persistent organic pollutant (POP) traits .
- Einecs 280-575-4 : Approved for industrial use but requires handling protocols to prevent hydrolysis .
Future Research Directions
- Green Chemistry : Developing biodegradable analogs for Einecs 300-799-9 to mitigate environmental impact .
- Structure-Activity Relationships : Expanding RASAR models to cover understudied EINECS entries like 299-843-7 .
Q & A
Q. What protocols ensure data integrity in multi-institutional studies on this compound?
- Methodological Answer : Implement blockchain-based data logging or version-controlled repositories (e.g., GitHub). Use inter-laboratory calibration standards and periodic audits. Include open-ended survey questions to detect fraudulent responses .
Data Presentation and Reproducibility
Q. How should raw and processed data be structured in publications?
- Methodological Answer : Present processed data (e.g., means ± SD) in the main text, with raw datasets (e.g., instrument outputs) in supplementary materials. Use tables for comparative analyses (e.g., kinetic constants) and figures for trends (e.g., dose-response curves). Ensure metadata includes experimental timestamps and instrument settings .
Q. What are effective ways to validate analytical methods for this compound quantification?
- Methodological Answer : Conduct linearity (R² ≥ 0.99), precision (RSD < 5%), and recovery (90–110%) tests. Compare results with orthogonal methods (e.g., LC-MS vs. UV-Vis). Document limit of detection (LOD) and quantification (LOQ) in compliance with ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
